molecular formula C11H16FNO5 B1519659 Boc-trans-4-fluoro-5-oxo-L-proline methyl ester CAS No. 1268729-75-4

Boc-trans-4-fluoro-5-oxo-L-proline methyl ester

Cat. No. B1519659
M. Wt: 261.25 g/mol
InChI Key: QBKBNRNCKCOQQN-RQJHMYQMSA-N
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Description

“Boc-trans-4-fluoro-5-oxo-L-proline methyl ester” is a chemical compound with the CAS Number: 1268729-75-4 . It has a molecular weight of 261.25 and is known by the IUPAC name 1-tert-butyl 2-methyl (2S,4R)-4-fluoro-5-oxo-1,2-pyrrolidinedicarboxylate . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “Boc-trans-4-fluoro-5-oxo-L-proline methyl ester” is 1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Boc-trans-4-fluoro-5-oxo-L-proline methyl ester” is an oil with a molecular weight of 261.25 . It is stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Peptide Incorporation

Boc-trans-4-fluoro-5-oxo-L-proline methyl ester is a versatile compound used in the synthesis of protected fluoroproline derivatives, which are essential in peptide synthesis. For instance, it has been synthesized from trans-4-hydroxy-L-proline methyl ester, showing its utility in obtaining fluoroproline derivatives for classical peptide synthesis. Such derivatives have been used to achieve high yields in transformations of Boc-protected compounds to their Fmoc equivalents, indicating its importance in peptide chemistry (Demange, Ménez, & Dugave, 1998).

Role in Dipeptidyl Peptidase IV Inhibitors

In the context of medicinal chemistry, Boc-trans-4-fluoro-5-oxo-L-proline methyl ester plays a critical role in the synthesis of dipeptidyl peptidase IV inhibitors. A noteworthy example includes its preparation and incorporation into the synthesis of cis-LC15-0133 Tartrate, demonstrating the compound's significance in developing potent inhibitors for therapeutic applications (Kim et al., 2008).

Diastereoselectivity in Alkylation

The compound also exhibits interesting chemical properties, such as diastereoselectivity in alkylation reactions. Its lithium enolates have been exposed to various alkylating agents, demonstrating high facial diastereoselectivity. This property is crucial for synthesizing specific stereochemical configurations in peptides and organic molecules, highlighting the compound's value in detailed synthetic strategies (Filosa, Holder, & Auberson, 2006).

Incorporation into Fluorinated Peptides

Furthermore, Boc-trans-4-fluoro-5-oxo-L-proline methyl ester has been utilized in the synthesis of fluorinated peptides. These peptides incorporate 4-fluoroproline residues, aiming at potential inhibitors of HIV protease, showcasing the compound's application in creating peptides with potential therapeutic benefits. Although the peptides did not display the desired activity, this research underscores the exploratory use of fluoroproline derivatives in drug discovery (Tran et al., 1997).

Radioisotope Labeling for Clinical Imaging

The versatility of Boc-trans-4-fluoro-5-oxo-L-proline methyl ester extends to clinical imaging, where it has been used in the synthesis of radiotracers like trans-4-[18F]fluoro-L-proline. These radiotracers are valuable in positron emission tomography (PET) investigations of disordered matrix protein synthesis, illustrating the compound's application in medical diagnostics and research (Hamacher, 1999).

Safety And Hazards

The safety information for “Boc-trans-4-fluoro-5-oxo-L-proline methyl ester” can be found in its Material Safety Data Sheet (MSDS) . It is always important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBNRNCKCOQQN-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115738
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-trans-4-fluoro-5-oxo-L-proline methyl ester

CAS RN

1268729-75-4
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268729-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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